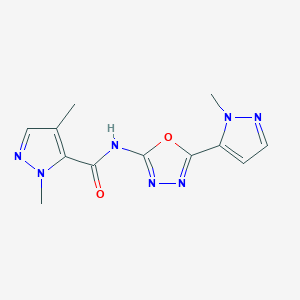

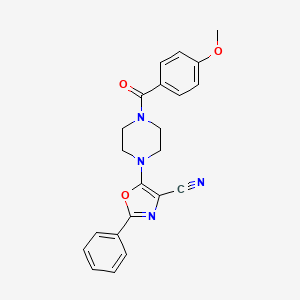

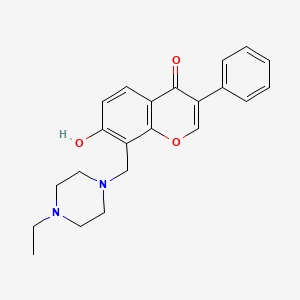

![molecular formula C24H26N2O3S B2607233 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide CAS No. 694517-05-0](/img/structure/B2607233.png)

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide”. However, similar compounds such as “N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-CHLOROPHENYL)METHANESULFONAMIDE” and “N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-FLUOROPHENYL)METHANESULFONAMIDE” are available for purchase from chemical suppliers23. These compounds might be synthesized through similar methods.Molecular Structure Analysis

The molecular structure of “N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide” is not directly available. However, related compounds have been analyzed. For example, “N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-FLUOROPHENYL)METHANESULFONAMIDE” has a molecular weight of 412.4873.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide”. However, a related compound, poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), has been studied for its promising potential in bistable memory devices4.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide” are not readily available. However, related compounds such as “N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-CHLOROPHENYL)METHANESULFONAMIDE” and “N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-FLUOROPHENYL)METHANESULFONAMIDE” have been analyzed23.Wissenschaftliche Forschungsanwendungen

Oxidation of Sulfur Compounds by Photocatalysis

The study on the oxidation of sulfur compounds by photocatalysis or photosensitization explores the use of aromatic photosensitizers, including carbazole derivatives, for the efficient degradation of reduced sulfur compounds, demonstrating their potential in environmental remediation and industrial applications. The research highlights the advantages of using carbazole-based photosensitizers over conventional TiO2-based materials due to the different oxidation products obtained, suggesting a unique pathway involving singlet oxygen addition, which leads to sulfoxide and sulfone formation (Cantau et al., 2007).

Development of Organic Light-Emitting Diodes (OLEDs)

Carbazole-based materials have emerged as promising platforms for applications in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. The review article on BODIPY-based organic semiconductors outlines the significance of structural design and synthesis in achieving improved performance in OLED devices, indicating the role of carbazole derivatives in the advancement of 'metal-free' infrared emitters for optoelectronic applications (Squeo & Pasini, 2020).

Syntheses and Antioxidant Activities of Carbazole Alkaloids

The synthesis and evaluation of antioxidant activities of carbazole alkaloids and related compounds are crucial in the search for novel antioxidants. The review discusses the key synthetic steps for constructing highly substituted carbazole rings and evaluates the antioxidant potential of these compounds, suggesting that the phenolic carbazole core plays a significant role in antioxidant activity. This research contributes to the design and development of new antioxidants based on carbazole structures (Hieda, 2017).

Safety And Hazards

There is no specific safety and hazard information available for “N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide”. However, Sigma-Aldrich provides related compounds to early discovery researchers as part of a collection of rare and unique chemicals235.

Zukünftige Richtungen

The future directions of “N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide” are not known at this time. However, related compounds have shown potential in applications such as bistable memory devices4.

Eigenschaften

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2,4-dimethylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-17-12-13-22(18(2)14-17)26(30(3,28)29)16-19(27)15-25-23-10-6-4-8-20(23)21-9-5-7-11-24(21)25/h4-14,19,27H,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEBMWPPIOTQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

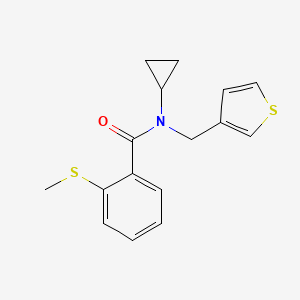

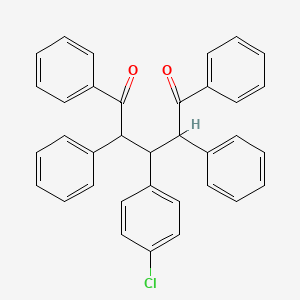

![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)

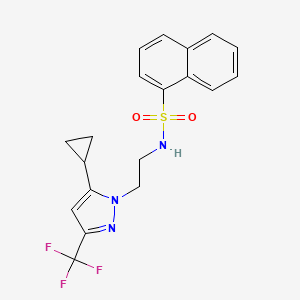

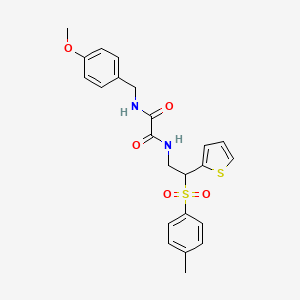

![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)

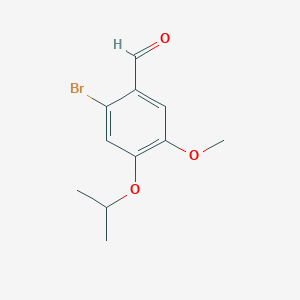

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)

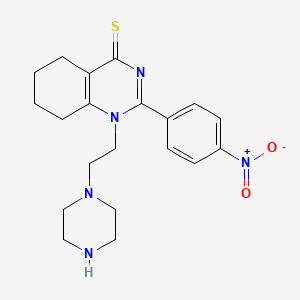

![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)